molecular formula C11H17NO B3418117 Benzenemethanol,a-[1-(dimethylamino)ethyl]- CAS No. 1201-56-5

Benzenemethanol,a-[1-(dimethylamino)ethyl]-

Cat. No.: B3418117
CAS No.: 1201-56-5
M. Wt: 179.26 g/mol
InChI Key: FMCGSUUBYTWNDP-MWLCHTKSSA-N
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Description

Benzenemethanol, α-[1-(dimethylamino)ethyl]- (IUPAC name: [R-(R,S)]-α-[1-(Dimethylamino)ethyl]benzenemethanol) is a chiral secondary alcohol with a dimethylaminoethyl side chain attached to the benzylic position. Key identifiers include:

  • CAS No.: 552-79-4 (base compound), 38455-90-2 (hydrochloride salt)
  • Molecular Formula: C₁₁H₁₇NO (base), C₁₁H₁₈ClNO (hydrochloride)
  • Molecular Weight: 179.25 g/mol (hydrochloride)
  • Stereochemistry: The [R-(R,S)] configuration is critical for its pharmacological activity, resembling ephedrine derivatives .
  • Applications: Used as a bronchodilator and decongestant, leveraging its adrenergic receptor agonist properties .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,2R)-2-(dimethylamino)-1-phenylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-9(12(2)3)11(13)10-7-5-4-6-8-10/h4-9,11,13H,1-3H3/t9-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMCGSUUBYTWNDP-MWLCHTKSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CC=C1)O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@H](C1=CC=CC=C1)O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20962313, DTXSID701021165
Record name (+)-Methylephedrine
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Record name (+/-)-Methylephedrine
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Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1201-56-5, 42151-56-4
Record name (±)-Methylephedrine
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Record name Methylephedrine, (+)-
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Record name (+/-)-Methylephedrine
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Record name (R*,S*)-(±)-α-[1-(dimethylamino)ethyl]benzyl alcohol
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Record name (-)-N-Methylephedrine
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Record name METHYLEPHEDRINE, (+)-
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanol, a-[1-(dimethylamino)ethyl]- typically involves the reaction of benzyl chloride with dimethylamine in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In industrial settings, the production of Benzenemethanol, a-[1-(dimethylamino)ethyl]- is often scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the production process. The use of catalysts and optimized reaction conditions further enhances the yield and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Benzenemethanol, a-[1-(dimethylamino)ethyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

Pharmaceutical Applications

Benzenemethanol, α-[1-(dimethylamino)ethyl]- is primarily recognized for its role as an intermediate in the synthesis of pharmaceutical compounds. Notably, it is a precursor for the synthesis of rivastigmine, a drug used for the treatment of Alzheimer's disease. Rivastigmine functions as an acetylcholinesterase inhibitor, enhancing cholinergic activity in the central nervous system. The compound's ability to selectively inhibit acetylcholinesterase makes it crucial in managing cognitive decline associated with neurodegenerative diseases .

Case Study: Rivastigmine Synthesis

  • Synthesis Method : The synthesis of rivastigmine involves the reaction of 3-(1-dimethylaminoethyl)phenol with carbamoyl chlorides. This process can be optimized to reduce hazardous waste and improve yield by employing safer reagents such as carbonyl diimidazole instead of traditional isocyanates .
  • Pharmacological Impact : Clinical studies have demonstrated that rivastigmine significantly improves cognitive function in patients with Alzheimer's disease, showcasing the therapeutic potential of compounds derived from benzenemethanol, α-[1-(dimethylamino)ethyl]- .

Toxicological Assessments

The safety profile of benzenemethanol derivatives has been assessed through various toxicological studies. For instance, evaluations have indicated that while benzyl alcohol (the parent compound) exhibits some neurotoxic effects at high doses, derivatives like benzenemethanol, α-[1-(dimethylamino)ethyl]- show a more favorable safety profile when used appropriately .

Toxicity Case Study

  • Study Findings : In animal studies involving benzyl alcohol, doses above 800 mg/kg bw/day resulted in neurotoxic symptoms like staggering and respiratory difficulties. However, no significant adverse effects were observed at lower doses .
  • Regulatory Insights : Regulatory bodies have established acceptable exposure limits for benzyl alcohol derivatives, ensuring their safe use in pharmaceuticals and other applications.

Synthetic Methodologies

The synthesis of benzenemethanol, α-[1-(dimethylamino)ethyl]- can be achieved through several methodologies that prioritize efficiency and safety.

Synthesis Techniques

  • Reductive Amination : This method involves the reduction of phenolic compounds using Raney nickel as a catalyst in the presence of ammonia to yield 3-(1-aminoethyl)phenol, which is then converted to the dimethylated product using formic acid and formaldehyde .
  • Environmental Considerations : Recent advancements focus on minimizing the environmental impact by reducing hazardous reagents and optimizing reaction conditions for industrial scalability .

Comparative Analysis Table

Aspect Benzenemethanol, α-[1-(dimethylamino)ethyl]- Rivastigmine Benzyl Alcohol
Chemical Structure C11H17NC14H18N2O2C7H8O
Primary Use Intermediate for pharmaceuticalsAlzheimer's treatmentSolvent/Preservative
Toxicity Level Moderate (depends on dosage)Low at therapeutic dosesHigher at elevated doses
Synthesis Method Reductive aminationCarbamate formationDirect synthesis

Mechanism of Action

The mechanism of action of Benzenemethanol, a-[1-(dimethylamino)ethyl]- involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. These interactions play a crucial role in its biological and chemical activities .

Comparison with Similar Compounds

Substituted Benzenemethanol Derivatives with Methylamino Groups

Compounds such as 4-Methoxy-α-[1-(methylamino)ethyl]-benzenemethanol and 4-Fluoro-α-[1-(methylamino)ethyl]-benzenemethanol () differ in two aspects:

Amino Group: Methylamino (-NHCH₃) vs. dimethylamino (-N(CH₃)₂).

Benzene Substituents : Electron-donating (e.g., methoxy) or withdrawing (e.g., fluoro) groups.

Compound Yield (%) Molecular Formula Key Substituents Notes
4-Methoxy-α-[1-(methylamino)ethyl]- 29 C₁₁H₁₇NO₂ 4-OCH₃ Lower yield due to steric hindrance
4-Fluoro-α-[1-(methylamino)ethyl]- 55 C₁₀H₁₅FNO 4-F Higher yield with electron-withdrawing F
Target Compound (Dimethylamino variant) N/A C₁₁H₁₇NO 4-H (unsubstituted) Likely higher lipophilicity

Pseudoephedrine and Ephedrine Analogues

Pseudoephedrine ([R-(R,S)]-α-[1-(methylamino)ethyl]-benzenemethanol) shares structural similarity but lacks the dimethylamino group:

  • CAS No.: 90-82-4
  • Molecular Formula: C₁₀H₁₅NO
  • Pharmacology: Less potent than the dimethylamino variant due to reduced nitrogen methylation, affecting adrenergic receptor affinity .

Ethylamino and Bulkier Amino Derivatives

Benzenemethanol, α-[1-(ethylamino)ethyl]-3,4-dimethyl- (CAS: 805181-72-0) features:

  • Amino Group: Ethylamino (-NHCH₂CH₃)
  • Substituents : 3,4-dimethyl on the benzene ring.
  • Impact : Increased hydrophobicity and altered metabolic stability compared to the target compound .

Halogenated and Heterocyclic Variants

Benzenemethanol, 4-hydroxy-3-methoxy-α-[(methylamino)methyl]- (CAS: 3198-15-0) introduces:

  • Hydroxy and Methoxy Groups : Enhances hydrogen-bonding capacity .
  • Applications: Potential use in resin chemistry, diverging from the target compound’s pharmaceutical role .

Pharmacological and Industrial Relevance

  • Target Compound: Preferred in pharmaceuticals for its prolonged half-life due to dimethylamino group resistance to metabolic degradation .
  • Methylamino Analogues: Used in resin formulations as co-initiators, where reactivity depends on amine concentration (e.g., ).
  • Ethylamino Derivatives: Explored in catalysis as ligands for transition metals ().

Biological Activity

Benzenemethanol, α-[1-(dimethylamino)ethyl]- (also known as 4-(dimethylamino)benzyl alcohol), is an organic compound with significant biological activity. It is primarily recognized for its applications in organic synthesis and potential therapeutic effects. This article delves into its biological activity, synthesizing data from various studies and sources.

  • Chemical Formula : C10_{10}H15_{15}NO
  • Molecular Weight : 165.2322 g/mol
  • CAS Registry Number : 53214-57-6

Biological Activity

Benzenemethanol, α-[1-(dimethylamino)ethyl]- exhibits a range of biological activities, particularly in pharmacology and toxicology. The compound has been studied for its effects on neurotransmitter systems and its potential as an antidepressant.

The compound is believed to influence neurotransmitter levels, particularly dopamine and norepinephrine, which are critical in mood regulation. Studies indicate that compounds with similar structures often target serotonin and norepinephrine reuptake mechanisms, suggesting a potential role in treating mood disorders.

Case Studies and Research Findings

  • Antidepressant Effects :
    • A review highlighted the role of various antidepressants in modulating neurotransmitter systems, with compounds like benzenemethanol potentially influencing BDNF (Brain-Derived Neurotrophic Factor) levels, impacting neuroplasticity and neuronal survival .
    • In clinical settings, compounds structurally related to benzenemethanol have shown efficacy in alleviating symptoms of depression through their action on glutamate receptors and other neurotransmitter systems .
  • Toxicological Assessments :
    • Toxicological evaluations have indicated that while benzenemethanol has therapeutic potential, it also poses certain risks. Studies have assessed its acute toxicity and potential for reproductive toxicity, emphasizing the need for careful dosage considerations in therapeutic applications .
  • Synthesis and Applications :
    • The compound is utilized in organic synthesis as a reagent due to its ability to facilitate various chemical reactions. Its derivatives are explored for their antimicrobial properties, making them valuable in pharmaceutical formulations .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReferences
AntidepressantModulates neurotransmitters affecting mood
ToxicityEvaluated for acute and reproductive toxicity
Organic SynthesisUsed as a reagent in various chemical reactions
AntimicrobialPotential applications against bacterial strains

Q & A

Basic: What are the optimal gas chromatography (GC) conditions for analyzing Benzenemethanol, α-[1-(dimethylamino)ethyl]-?

Answer:
The compound can be analyzed using a non-polar capillary column (e.g., VF-5MS, 30 m × 0.25 mm × 0.25 μm) with helium as the carrier gas. A temperature ramp starting at 60°C and increasing to 270°C is recommended for effective separation. Retention indices (RI) and mass spectrometry (MS) data from NIST databases can aid in peak identification .

Advanced: How can enantiomeric purity be ensured during synthesis of chiral Benzenemethanol derivatives?

Answer:
Enantiomeric resolution requires chiral chromatography or stereoselective synthesis. For example, pseudoephedrine derivatives (structurally similar) are resolved using chiral columns like Chiralpak® AD-H or derivatization with chiral auxiliaries. Stereochemical assignments should be confirmed via X-ray crystallography or nuclear Overhauser effect (NOE) experiments in NMR .

Basic: What are common synthetic routes for α-substituted Benzenemethanol derivatives?

Answer:
Two key methods are:

  • Reductive Amination : Reacting benzaldehyde derivatives with dimethylaminoethyl Grignard reagents, followed by catalytic hydrogenation.
  • Mitsunobu Reaction : Stereospecific coupling of alcohols with azides or amines using triphenylphosphine and diethyl azodicarboxylate (DEAD) .

Advanced: What spectroscopic techniques are critical for structural elucidation of this compound?

Answer:

  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., C₁₀H₁₅NO, MW 165.2322) and fragmentation patterns .
  • NMR : ¹H/¹³C NMR identifies substituents (e.g., dimethylaminoethyl group at α-position) and stereochemistry.
  • IR Spectroscopy : Validates hydroxyl (OH) and tertiary amine (N-CH₃) functional groups .

Basic: How is the molecular weight and formula determined experimentally?

Answer:

  • Elemental Analysis : Combustion analysis quantifies C, H, N, and O content.
  • Mass Spectrometry : Electron ionization (EI-MS) provides accurate molecular ion peaks (e.g., m/z 165.23 for C₁₀H₁₅NO) .
  • X-ray Diffraction : Confirms molecular geometry and atomic connectivity .

Advanced: How do solvent polarity and pH affect the stability of Benzenemethanol derivatives in solution?

Answer:

  • Polar Solvents : Enhance solubility but may accelerate hydrolysis of the dimethylamino group.
  • pH Effects : Basic conditions (pH > 8) stabilize the tertiary amine, while acidic conditions (pH < 5) protonate the amine, altering reactivity. Stability studies should use HPLC with UV detection at 254 nm to monitor degradation .

Basic: What purification methods are effective for isolating this compound from reaction mixtures?

Answer:

  • Column Chromatography : Silica gel with gradient elution (ethyl acetate/hexane).
  • Recrystallization : Use polar aprotic solvents like acetone or ethanol.
  • Distillation : For volatile derivatives, fractional distillation under reduced pressure .

Advanced: What are the metabolic pathways of structurally related Benzenemethanol derivatives in biological systems?

Answer:
In vivo studies of pseudoephedrine analogs show:

  • Phase I Metabolism : Oxidative deamination by cytochrome P450 enzymes (CYP2D6), forming benzoic acid derivatives.
  • Phase II Metabolism : Glucuronidation of the hydroxyl group. Metabolites are identified via LC-MS/MS with multiple reaction monitoring (MRM) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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